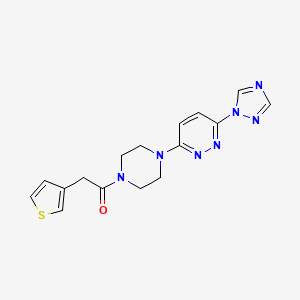

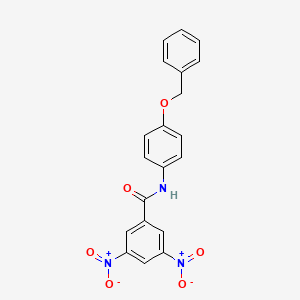

![molecular formula C15H17NO2 B2399810 3-[(4-Acetylphenyl)amino]-5-methylcyclohex-2-en-1-one CAS No. 1020252-15-6](/img/structure/B2399810.png)

3-[(4-Acetylphenyl)amino]-5-methylcyclohex-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of a similar compound, ligand {3-((4-acetylphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one} (HL*), was achieved by treating 5,5-dimethylcyclohexane-1,3-dione with 4-aminoacetophenone under reflux . The ligand was identified via FTIR, Mass spectrum, elemental analysis (C.H.N.), 1H and 13C-NMR spectra, UV-Vis spectroscopy, TGA, and melting point .

Molecular Structure Analysis

While specific molecular structure analysis for 3-[(4-Acetylphenyl)amino]-5-methylcyclohex-2-en-1-one is not available, similar compounds have been characterized by elemental analysis, FT-IR, 1H NMR, 13C NMR, and single crystal X-ray diffraction techniques .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of 2-methoxy-4-[5-(substituted phenyl)1-(4-pyridylcarbonyl)-4,5-dihydro-1H-3-pyrazolyl] phenoxy acetic acid was synthesized by the reaction between isoniazid and chalcones .

Wissenschaftliche Forschungsanwendungen

Synthesis and Transformation of Cyclic β-Amino Acids

Research has emphasized the biological relevance of cyclic β-amino acids in drug research, highlighting their impact over the past decades. The synthesis and further functionalization towards new molecular entities have received significant interest, employing various metathesis reactions like ring-opening (ROM), ring-closing (RCM), and cross metathesis (CM) for access to either alicyclic β-amino acids or other densely functionalized derivatives. This approach is crucial for developing selective and stereocontrolled methodologies, showcasing the versatility, robustness, and efficiency of these synthetic routes (Kiss, Kardos, Vass, & Fülöp, 2018).

Pharmacological Review of Chlorogenic Acid (CGA)

CGA, a phenolic acid with various practical, biological, and pharmacological effects, is noted for its antioxidant, antibacterial, hepatoprotective, and other therapeutic roles. Its ability to modulate lipid metabolism and glucose in metabolic disorders positions it as a crucial compound for treating diseases like cardiovascular disease and diabetes. The review calls for further research to optimize its biological and pharmacological effects, highlighting its potential as a natural safeguard food additive (Naveed et al., 2018).

Cyclic Imines in Ugi-Type Reactions

The use of cyclic imines in Ugi-type reactions opens avenues for the synthesis of pseudopeptides and N-heterocyclic motifs, which are core skeletons in many pharmaceutical compounds. This method provides a robust route to peptide moieties with better diastereoselectivity and pharmaceutical significance, indicating the strategic importance of cyclic imines in drug discovery and development (Nazeri, Farhid, Mohammadian, & Shaabani, 2020).

Amino-1,2,4-Triazoles in Organic Synthesis

A review on the industrial use of 3- and 4-amino-1,2,4-triazoles underscores their significance in the production of agricultural products, pharmaceuticals, dyes, and other key materials. Their role in generating heat-resistant polymers and products with fluorescent properties illustrates the versatile applications of these compounds in various sectors, including biotechnology and energy (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Zukünftige Richtungen

The future directions for research on 3-[(4-Acetylphenyl)amino]-5-methylcyclohex-2-en-1-one could include further exploration of its synthesis, characterization, and potential applications. Given the interest in similar compounds for their antimicrobial activity , potential applications in pharmaceuticals could be a promising area of future research.

Eigenschaften

IUPAC Name |

3-(4-acetylanilino)-5-methylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-10-7-14(9-15(18)8-10)16-13-5-3-12(4-6-13)11(2)17/h3-6,9-10,16H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYPDIJPGWSTHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CC(=O)C1)NC2=CC=C(C=C2)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Acetylphenyl)amino]-5-methylcyclohex-2-en-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

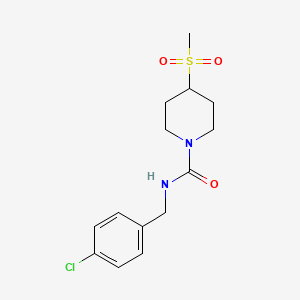

![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone](/img/structure/B2399727.png)

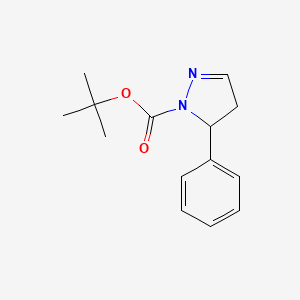

![4-(4-chlorophenyl)-1-(5H-pyrimido[5,4-b]indol-4-yl)-1H-pyrazol-3-amine](/img/structure/B2399730.png)

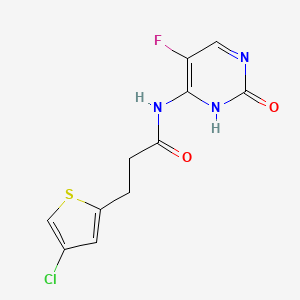

![2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide](/img/structure/B2399731.png)

![3-(4-Chlorophenyl)-6-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2399736.png)

![N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2399738.png)

![N-(2,5-dimethoxyphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2399742.png)